tert-Butyl 4-chloro-3-(2-hydroxyethyl)-1H-indole-1-carboxylate
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Overview
Description
tert-Butyl 4-chloro-3-(2-hydroxyethyl)-1H-indole-1-carboxylate is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a tert-butyl ester group, a chloro substituent, and a hydroxyethyl side chain, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-chloro-3-(2-hydroxyethyl)-1H-indole-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the chloro and hydroxyethyl groups. The tert-butyl ester group is usually introduced in the final step to protect the carboxylate functionality.
Indole Core Synthesis: The indole core can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Chlorination: The chloro group can be introduced via electrophilic aromatic substitution using reagents like thionyl chloride or phosphorus pentachloride.
Hydroxyethylation: The hydroxyethyl group can be introduced through a nucleophilic substitution reaction using ethylene oxide or a similar reagent.
Esterification: The final step involves the esterification of the carboxylate group with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-chloro-3-(2-hydroxyethyl)-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-chloro-3-(2-carboxyethyl)-1H-indole-1-carboxylate.
Reduction: tert-Butyl 3-(2-hydroxyethyl)-1H-indole-1-carboxylate.
Substitution: tert-Butyl 4-amino-3-(2-hydroxyethyl)-1H-indole-1-carboxylate.
Scientific Research Applications
tert-Butyl 4-chloro-3-(2-hydroxyethyl)-1H-indole-1-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of indole-based biological pathways and their role in cellular processes.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 4-chloro-3-(2-hydroxyethyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The chloro and hydroxyethyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
tert-Butyl 4-chloro-3-(2-hydroxyethyl)-1H-indole-1-carboxylate can be compared with other indole derivatives such as:
tert-Butyl 4-chloro-1H-indole-1-carboxylate: Lacks the hydroxyethyl group, which may affect its solubility and reactivity.
tert-Butyl 3-(2-hydroxyethyl)-1H-indole-1-carboxylate: Lacks the chloro group, which may influence its biological activity.
tert-Butyl 4-amino-3-(2-hydroxyethyl)-1H-indole-1-carboxylate: Contains an amino group instead of a chloro group, leading to different chemical and biological properties.
The unique combination of functional groups in this compound makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
tert-butyl 4-chloro-3-(2-hydroxyethyl)indole-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3/c1-15(2,3)20-14(19)17-9-10(7-8-18)13-11(16)5-4-6-12(13)17/h4-6,9,18H,7-8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQKARMSWGGZGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2Cl)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646559 |
Source
|
Record name | tert-Butyl 4-chloro-3-(2-hydroxyethyl)-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898746-54-8 |
Source
|
Record name | tert-Butyl 4-chloro-3-(2-hydroxyethyl)-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10646559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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